Orange G

Catalog No.
S6880921
CAS No.
8042-47-5
M.F
C16H10N2Na2O7S2
M. Wt
452.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orange G

CAS Number

8042-47-5

Product Name

Orange G

IUPAC Name

disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate

Molecular Formula

C16H10N2Na2O7S2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

HSXUHWZMNJHFRV-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

solubility

50 to 100 mg/mL at 74.3° F (NTP, 1992)
GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE
Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml.

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992)
Orange G is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid. It is often combined with other yellow dyes in alcoholic solution to stain erythrocytes in trichrome methods, and is used for demonstrating cells in the pancreas and pituitary. It has a role as a histological dye. It contains a 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate.

1. DNA Electrophoresis Staining [, ]

  • Orange G is a vital tool in molecular biology and biochemistry research.
  • It acts as a stain for visualizing DNA fragments separated using agarose gel electrophoresis, a common technique for analyzing DNA size and quantity.
  • Due to its bright orange color and high affinity for DNA, Orange G allows researchers to see the separated DNA bands clearly within the gel.
  • This visualization is crucial for various downstream applications, such as DNA cloning, restriction fragment length polymorphism (RFLP) analysis, and DNA fingerprinting.

2. Metal Ion Detection []

  • Orange G can form complexes with specific metal ions.
  • This property makes it a potential reagent in spectrophotometric determination of certain metals.
  • Spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at specific wavelengths.
  • By forming a colored complex with a metal ion, Orange G allows researchers to measure the concentration of that metal ion in a solution by analyzing the absorbance of the complex at a characteristic wavelength.
  • However, it's important to note that this application of Orange G is less common than its use in DNA electrophoresis staining.

Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye characterized by its vibrant orange color. It typically appears as a disodium salt and is soluble in water and ethanol, with a solubility of approximately 10.86% in both solvents. The empirical formula of Orange G is C16H10N2O7S2Na2C_{16}H_{10}N_{2}O_{7}S_{2}Na_{2}, and its molecular weight is 452.386 g/mol. This compound is widely used in histology and various staining methods, including the Papanicolaou stain, where it plays a crucial role in differentiating cellular components such as keratin and erythrocytes .

Orange G's mechanism of action in staining relies on its ability to interact with specific biomolecules within a cell or tissue. As mentioned previously, the interactions likely involve a combination of electrostatic forces and hydrogen bonding between the functional groups of the dye molecule and the target molecules in the sample [, ].

For instance, in the Papanicolaou stain, the negatively charged sulfonate groups of Orange G might interact with the positively charged amino groups of keratin, causing the dye to accumulate and stain the keratin-rich structures orange-red [].

  • Skin and Eye Irritation: Direct contact with skin or eyes may cause irritation [].
  • Inhalation Hazards: Inhalation of dust particles may irritate the respiratory system [].
  • Proper Handling: Safety data sheets (SDS) recommend the use of personal protective equipment (PPE) such as gloves, safety glasses, and dust masks when handling Orange G [].
, particularly in the context of its degradation. For instance, electrochemical degradation studies show that Orange G can be effectively removed from aqueous solutions using platinum electrodes. The degradation process involves breaking the azo bond (N=N) and other unsaturated bonds in the dye molecule, leading to the formation of smaller organic molecules. This process is influenced by the presence of chloride ions, which significantly enhance the degradation rate compared to sulfate media . The absorption peaks of Orange G at 245 nm, 330 nm, and 475 nm decrease during degradation, indicating the breakdown of the dye structure .

In biological contexts, Orange G exhibits various activities. It is primarily utilized as a staining agent in histological applications due to its ability to bind selectively to certain cellular components. Additionally, it can act as an electrophoretic color marker in gel electrophoresis, providing visual tracking of DNA fragments during separation processes . While generally considered non-hazardous, it is important to handle Orange G with care due to potential skin staining and other chemical interactions .

The synthesis of Orange G involves a coupling reaction between diazotized aniline and G acid (2-naphthol-6,8-disulfonic acid). This process typically includes the following steps:

  • Diazotization: Aniline is treated with nitrous acid to form diazonium salt.
  • Coupling: The diazonium salt is then coupled with G acid under controlled pH conditions to form the azo dye.
  • Purification: The resulting product is purified through recrystallization or other methods to obtain pure Orange G.

This synthetic route allows for the production of high-purity Orange G suitable for various applications .

Acid Yellow 23Azo dyeStaining and textile dyeingAcid Red 52Azo dyeHistological stainingDirect Red 28Azo dyeTextile dyeingAllura RedAzo dyeFood coloring

Uniqueness of Orange G

What sets Orange G apart from these similar compounds is its specific application in histology and its effectiveness as an electrophoretic marker. While other azo dyes may also be used for staining or coloring purposes, Orange G's unique properties make it particularly suitable for biological applications where precise visualization of cellular components is required .

Interaction studies involving Orange G focus on its behavior in different chemical environments and its interactions with biological systems. For example, studies have shown that the presence of chloride ions significantly enhances the electrochemical degradation rates of Orange G compared to sulfate media. This suggests that Orange G can interact differently depending on the ionic composition of its environment, which could have implications for its removal from wastewater .

Physical Description

C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992)
Yellowish-red solid; [HSDB]

Color/Form

YELLOWISH-RED CRYSTALS OR LEAFLETS

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

451.97248157 g/mol

Monoisotopic Mass

451.97248157 g/mol

Heavy Atom Count

29

Melting Point

572 to 707 °F (decomposes) (NTP, 1992)

UNII

1Q6EJU80RN

Metabolism Metabolites

OF 500 MG/KG BODY WT ORANGE G FED TO RABBITS, 40% IS EXCRETED IN THE URINE AS PARA-AMINOPHENOL, 3% AS ORTHO-AMINOPHENOL AND 0.6% AS FREE ANILINE... IN THE URINE OF RATS GIVEN SINGLE ORAL DOSES OF 250 MG/KG BODY WT, 61% APPEARS AS PARA-AMINOPHENOL, AND ANILINE IS FOUND IN FECES. NO UNCHANGED DYE IS FOUND IN EITHER THE URINE OR THE FECES...
THE URINE OF HUMANS GIVEN 20 MG/KG BODY WEIGHT ORANGE G CONTAINED 95% AS PARA-AMINOPHENOL, 0.5% AS ANILINE AND 1.3% AS UNCHANGED COLOR...
THE AZO LINKAGE OF ORANGE G IS REDUCED BY BACTERIA PRESENT IN RAT FECES AND BY RAT-LIVER HOMOGENATES...

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Orange G is an anionic monoazo dye that is made by coupling diazotized aniline to G acid (2-naphthol-6,8-disulfonic acid) and converting the coupling product to the disodium salt.

General Manufacturing Information

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-phenyldiazenyl)-, sodium salt (1:2): ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF WATER-SOLUBLE COLORS IN FOOD USING THIN-LAYER CHROMATOGRAPHY.

Dates

Last modified: 11-23-2023

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